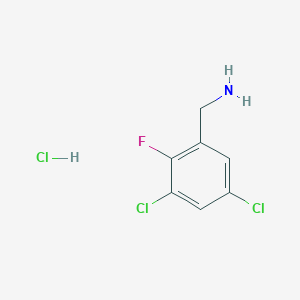

(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride

CAS No.: 2089256-08-4

Cat. No.: VC7045475

Molecular Formula: C7H7Cl3FN

Molecular Weight: 230.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089256-08-4 |

|---|---|

| Molecular Formula | C7H7Cl3FN |

| Molecular Weight | 230.49 |

| IUPAC Name | (3,5-dichloro-2-fluorophenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H6Cl2FN.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H |

| Standard InChI Key | CELUSJXOYUXYDJ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1CN)F)Cl)Cl.Cl |

Introduction

Chemical and Structural Properties

Molecular Composition

The compound is a hydrochloride salt of (3,5-dichloro-2-fluorophenyl)methanamine, with the molecular formula C₇H₇Cl₃FN and a molecular weight of 230.49 g/mol . The free base form (prior to hydrochloride formation) has the formula C₇H₆Cl₂FN, as confirmed by its SMILES notation: C1=C(C=C(C(=C1CN)F)Cl)Cl . The inclusion of a hydrochloride group enhances solubility, a common modification for bioactive amines.

Spectroscopic and Chromatographic Data

Predicted collision cross-section (CCS) values for various adducts provide insights into its behavior in mass spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 193.99341 | 130.8 |

| [M+Na]⁺ | 215.97535 | 144.8 |

| [M-H]⁻ | 191.97885 | 132.7 |

These values, derived from ion mobility spectrometry predictions, aid in analytical method development .

Structural Features

The molecule consists of a benzene ring substituted with:

-

Two chlorine atoms at the 3 and 5 positions

-

A fluorine atom at the 2 position

-

A methanamine (-CH₂NH₂) group at the 1 position

The hydrochloride salt forms via protonation of the amine group, yielding a chloride counterion. The InChIKey CELUSJXOYUXYDJ-UHFFFAOYSA-N uniquely identifies this tautomer .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, general methods for analogous aryl methanamines suggest a multi-step process:

-

Chlorination/Fluorination: Introduction of halogens to a benzene precursor

-

Amination: Attachment of the methanamine group via nucleophilic substitution or reductive amination

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride

Reaction conditions likely involve palladium catalysis for halogenation and reducing agents like lithium aluminum hydride for amination.

Purification and Characterization

Post-synthesis purification may involve:

-

Recrystallization from ethanol/water mixtures

-

Column chromatography (silica gel, ethyl acetate/hexane eluent)

-

Characterization via NMR (¹H, ¹³C) and HRMS to confirm structure

| Precaution | Implementation |

|---|---|

| Gloves | Nitrile or neoprene |

| Eye Protection | Goggles with side shields |

| Ventilation | Fume hood for powder handling |

| Storage | Cool, dry place in sealed container |

First aid measures for exposure involve flushing eyes/skin with water and seeking medical attention for ingestion .

| Supplier | Purity | Packaging | Price (50 mg) |

|---|---|---|---|

| Enamine (Sigma-Aldrich) | >95% | 50 mg | 3,378.96 SEK |

| Hangzhou MolCore BioPharmatech | N/A | Custom | Inquiry-based |

Limited large-scale availability suggests niche research use .

Future Directions

Research Priorities

-

Toxicity Profiling: Acute/chronic toxicity studies in model organisms

-

Structure-Activity Relationships: Modifications to the chloro/fluoro pattern

-

Process Optimization: Development of greener synthetic routes

The absence of published pharmacological data (as noted in PubChem Lite ) highlights opportunities for pioneering studies on this underexplored compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume